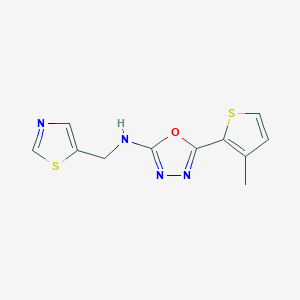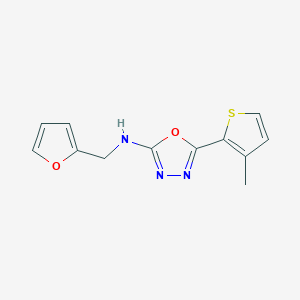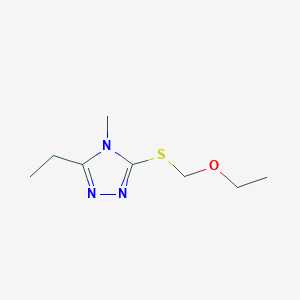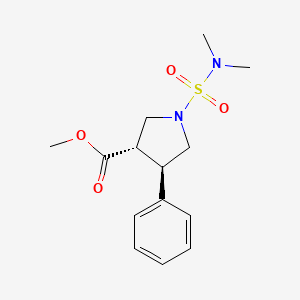![molecular formula C18H19ClN2O3 B6625175 N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide](/img/structure/B6625175.png)
N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide, also known as AMMC, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. AMMC belongs to the class of benzamides and has been shown to exhibit promising activity against a variety of diseases.
作用機序
The mechanism of action of N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In inflammatory cells, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to inhibit the production of inflammatory cytokines by blocking the activation of specific signaling pathways. In bacterial cells, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to exhibit a variety of biochemical and physiological effects. In cancer cells, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of histone deacetylases. In inflammatory cells, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to reduce the production of inflammatory cytokines and inhibit the activation of specific signaling pathways. In bacterial cells, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to disrupt the bacterial cell membrane, leading to cell death.
実験室実験の利点と制限
One advantage of using N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide in lab experiments is its broad spectrum of activity against a variety of diseases. Another advantage is its relatively low toxicity compared to other compounds with similar activity. One limitation of using N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide research. One direction is to investigate its potential as a cancer therapy in vivo. Another direction is to investigate its potential as an anti-inflammatory agent in vivo. Additionally, further research is needed to fully understand the mechanism of action of N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide and to identify potential side effects and toxicity.
合成法
The synthesis of N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide involves the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to produce 3-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with N-(3-acetamido-4-methoxyphenyl)methylamine to produce N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide. The overall yield of the synthesis is approximately 60%.
科学的研究の応用
N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to exhibit activity against a variety of diseases, including cancer, inflammation, and bacterial infections. In cancer research, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In bacterial infection research, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to exhibit antibacterial activity against a variety of bacterial strains.
特性
IUPAC Name |
N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11-14(5-4-6-15(11)19)18(23)20-10-13-7-8-17(24-3)16(9-13)21-12(2)22/h4-9H,10H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBZWQZXQZFIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)NCC2=CC(=C(C=C2)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R)-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B6625092.png)
![5-Ethoxy-2-[4-(oxan-4-yl)butanoylamino]benzamide](/img/structure/B6625096.png)



![N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-2-propylfuran-3-carboxamide](/img/structure/B6625123.png)
![1-(1,2-benzoxazol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]methanesulfonamide](/img/structure/B6625136.png)
![1-[(4-Methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B6625139.png)
![4-[4-[Cyclobutyl(methyl)sulfamoyl]-2-fluorophenoxy]butanoic acid](/img/structure/B6625147.png)

![3-(4-hydroxyphenyl)-N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B6625156.png)

![2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one](/img/structure/B6625182.png)
![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6625193.png)